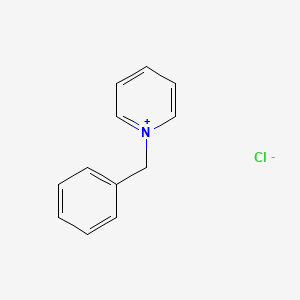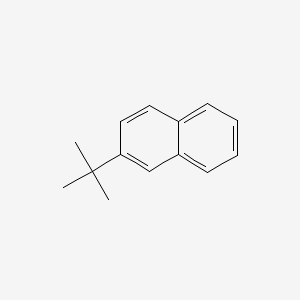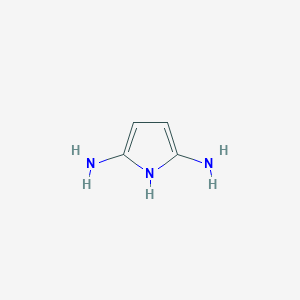
1H-Pyrrole-2,5-diamine
Descripción general
Descripción
1H-Pyrrole-2,5-diamine, also known as 2,5-Dihydropyrrole or 3-Pyrroline, is a chemical compound with the molecular formula C4H7N . It is a cyclic compound that contains a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1H-Pyrrole-2,5-diamine, has been a subject of interest in the field of organic chemistry . Various methods have been developed, such as the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the metal-catalyzed conversion of primary diols and amines to form pyrroles .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,5-diamine consists of a five-membered ring with one nitrogen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
1H-Pyrrole-2,5-diamine can undergo various chemical reactions. For instance, it can participate in the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . It can also undergo a metal-catalyzed conversion with primary diols and amines to form pyrroles .Physical And Chemical Properties Analysis
1H-Pyrrole-2,5-diamine has a molecular weight of 69.1051 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness in inhibiting carbon steel corrosion in hydrochloric acid medium. These derivatives, particularly 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrated significant corrosion inhibitive properties, increasing in efficiency with concentration and adhering to Langmuir’s adsorption isotherm. The adsorption mechanism on carbon steel surfaces in hydrochloric acid solution was found to be primarily chemisorption (Zarrouk et al., 2015).
Chemical Synthesis and Catalysis
- The use of 1H-pyrrole derivatives in transamination reactions was explored, showing high conversions and enantiomeric excess in producing optically active products. It was noted that the reaction equilibrium was shifted due to the tautomerization of 5H-pyrrole into 1H-pyrrole (Martínez-Montero et al., 2016).
- In organometallic chemistry, novel 1H-pyrrole derivatives with iron centers, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, displayed unique electronic properties, suggesting applications in molecular electronics (Hildebrandt et al., 2011).
Material Science
1H-pyrrole derivatives have been applied in the synthesis of polymers and materials with unique electrochromic and ion receptor properties. For instance, polymers based on 1H-pyrrole showed strong stability, reversible redox processes, and potential for practical applications like metal recovery and ion sensors (Mert et al., 2013).
Molecular Structure and Bonding Studies
- Copper(I) and silver(I) complexes of pyrrole-based bis(phosphinimine) were synthesized and studied, revealing new π-interactions between the pyrrole ring and metal atoms. This finding is significant for understanding metal-pyrrole bonding interactions (Jha et al., 2021).
- The structural characterization of 1H-pyrrole-2,5-dione derivatives, such as 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has been carried out, providing insights into the molecular interactions and electron densities of these compounds (Louroubi et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrole-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2,7H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBLOXMPLUXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596247 | |
| Record name | 1H-Pyrrole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-diamine | |
CAS RN |
29212-51-9 | |
| Record name | 1H-Pyrrole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



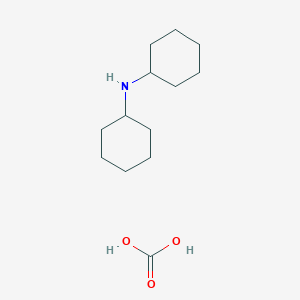
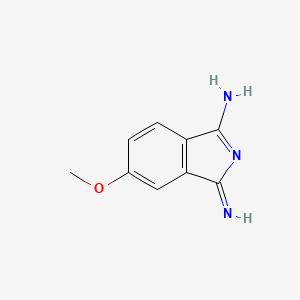

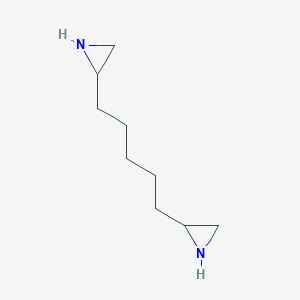



![(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3050788.png)
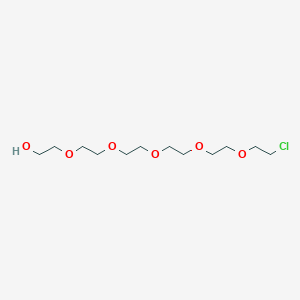
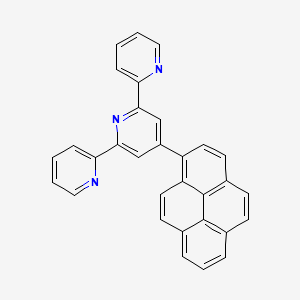
![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester](/img/structure/B3050791.png)
